methyl 4-[(3-methylbenzyl)oxy]benzoate
Description
Methyl 4-[(3-methylbenzyl)oxy]benzoate is an aromatic ester featuring a benzoate core substituted with a 3-methylbenzyl ether group at the para position. This compound is structurally characterized by a methyl ester at the carboxylate position and a 3-methyl-substituted benzyloxy group, which influences its electronic and steric properties. It is typically synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, where 4-hydroxybenzoate derivatives react with benzyl halides or alcohols under basic conditions. The compound’s applications span pharmaceutical intermediates, liquid crystal precursors, and agrochemicals, depending on its functionalization .
Properties
IUPAC Name |
methyl 4-[(3-methylphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-3-5-13(10-12)11-19-15-8-6-14(7-9-15)16(17)18-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQETZZWBAYSMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(3-methylbenzyl)oxy]benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Oxidation: 4-[(3-methylbenzyl)oxy]benzoic acid.
Reduction: 4-[(3-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[(3-methylbenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(3-methylbenzyl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-[(3-methylbenzyl)oxy]benzoate belongs to a broader class of substituted benzyloxybenzoates. Below is a systematic comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional behavior.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Methyl 4-[(3-nitrobenzyl)oxy]benzoate (5a): Solid at room temperature; exact m.p. unreported .
- Solubility: Nitro- and cyano-substituted derivatives show reduced solubility in nonpolar solvents due to increased polarity . Chromenyl derivatives (e.g., methyl 4-[(3-benzyl-4-methylchromen)oxy]benzoate) exhibit enhanced solubility in chlorinated solvents .
Spectroscopic and Analytical Data
- ¹H NMR: this compound: Expected singlet for methyl ester (~3.8 ppm) and aromatic protons split by substituents. Methyl 3-[[4-(4-bromo-2-formylphenoxy)triazinyl]amino]benzoate (5l): δ 3.76 ppm (ester methyl), δ 7.2–8.1 ppm (aromatic and formyl protons) .
- Chromatography :
Functional and Theoretical Comparisons
- Electronic Effects: Nitro and cyano groups lower electron density at the benzene ring, enhancing electrophilic substitution resistance . Methoxy and methyl groups (as in methyl 4-[(4-methoxybenzyl)oxy]butanoate) increase electron density, favoring π-stacking in liquid crystals .
- Theoretical Studies :
- DFT calculations (B3LYP/6-311G(d,p)) on triazolone analogues predict Mulliken charges and HOMO-LUMO gaps influenced by substituents .
Q & A
Basic: What are the standard synthetic routes for methyl 4-[(3-methylbenzyl)oxy]benzoate?
Methodological Answer:
The primary synthesis involves a nucleophilic aromatic substitution or Mitsunobu reaction. A common route is the reaction of methyl 4-hydroxybenzoate with 3-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (60–80°C for 6–12 hours). The base deprotonates the phenolic oxygen, enabling nucleophilic attack on the benzyl bromide .
Key Considerations:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) improve reaction efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.
- Yield Optimization: Stoichiometric excess (1.2–1.5 equiv) of 3-methylbenzyl bromide enhances conversion .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Critical characterization techniques include:
- ¹H/¹³C NMR:
- Aromatic protons appear as multiplet signals at δ 6.8–8.0 ppm.
- The methylene group (-CH₂-) in the benzyloxy moiety resonates as a singlet at δ ~5.0 ppm.
- Ester carbonyl (C=O) appears at δ ~167–170 ppm in ¹³C NMR .
- IR Spectroscopy:
Basic: What are the common derivatization reactions of this compound?
Methodological Answer:
The ester and benzyloxy groups enable functionalization:
- Ester Hydrolysis:
- Benzyloxy Deprotection:
- Electrophilic Substitution:
- Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position of the benzyl ring .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Discrepancies often arise from:
- Moisture Sensitivity: Anhydrous conditions are critical; trace water reduces yields by hydrolyzing the benzyl bromide. Use molecular sieves or rigorous solvent drying .
- Catalyst Purity: Pd/C for hydrogenolysis must be freshly activated to avoid incomplete deprotection .
Experimental Design Fixes: - Conduct parallel reactions under controlled humidity (glovebox).
- Validate catalyst activity via control reactions with known substrates .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions of this compound?
Methodological Answer:
The 3-methylbenzyloxy group is electron-donating, directing electrophiles to the para position of the benzoate ring. To enhance regiocontrol:
- Temperature Modulation: Lower temperatures (–10°C to 0°C) favor kinetic para substitution over meta byproducts .
- Lewis Acid Catalysis: TiCl₄ or FeCl₃ polarizes electrophiles (e.g., NO₂⁺), improving para selectivity .
Case Study:
Nitration at –5°C with TiCl₄ yields >90% para-nitro derivative, versus 60–70% at 25°C .
Advanced: How can computational methods aid in designing bioactive derivatives of this compound?
Methodological Answer:
- Docking Studies:
- Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on substituents altering binding affinity (e.g., fluoro, chloro groups) .
- QSAR Modeling:
- Train models on IC₅₀ data from analogues (e.g., 3-fluoro or 4-chloro variants) to predict bioactivity .
Synthetic Prioritization:
- Train models on IC₅₀ data from analogues (e.g., 3-fluoro or 4-chloro variants) to predict bioactivity .
- Derivatives with logP < 3.5 (calculated via ChemAxon) are prioritized for solubility in biological assays .
Advanced: How does the steric and electronic profile of substituents affect the stability of this compound under acidic conditions?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 3-methylbenzyl) hinder hydrolysis by shielding the ester carbonyl.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis by polarizing the C=O bond.
Stability Testing Protocol: - Incubate derivatives in HCl (0.1M, 37°C) and monitor degradation via HPLC.
- Half-life (t₁/₂) correlates with Hammett σ values of substituents .
Table 1: Substituent Effects on Hydrolysis Half-Life
| Substituent | σ (Hammett) | t₁/₂ (hours) |
|---|---|---|
| -H | 0 | 48 |
| -NO₂ | 1.27 | 12 |
| -OCH₃ | -0.27 | 72 |
| Data derived from . |
Advanced: What analytical techniques validate the absence of genotoxic impurities in this compound?
Methodological Answer:
- LC-HRMS: Detects trace impurities (e.g., benzyl chloride residuals) at ppm levels. Use a C18 column (2.6 µm, 100 Å) with ESI+ ionization .
- Ames Test: Assess mutagenicity of synthesized batches using Salmonella typhimurium strains TA98 and TA100 .
Mitigation Strategies: - Recrystallization from ethanol reduces impurities to <0.1% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
